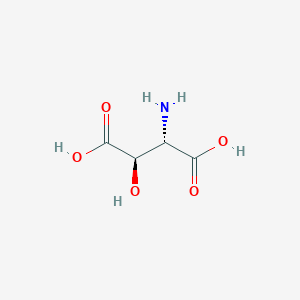

(3R)-3-hydroxy-L-aspartic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R)-3-Hydroxy-L-aspartic acid is a chiral amino acid derivative characterized by the presence of a hydroxyl group at the third carbon of the aspartic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-hydroxy-L-aspartic acid typically involves the stereoselective hydroxylation of L-aspartic acid. One common method includes the use of enzymatic catalysis, where specific enzymes facilitate the hydroxylation process under mild conditions. Another approach involves chemical synthesis using chiral catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, leveraging genetically engineered microorganisms to produce the compound in large quantities. These microorganisms are engineered to express enzymes that catalyze the hydroxylation of L-aspartic acid, resulting in high yields of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: (3R)-3-Hydroxy-L-aspartic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-oxo-L-aspartic acid.

Reduction: The compound can be reduced to form 3-amino-L-aspartic acid.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: 3-oxo-L-aspartic acid.

Reduction: 3-amino-L-aspartic acid.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

(3R)-3-Hydroxy-L-aspartic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.

Mécanisme D'action

The mechanism of action of (3R)-3-hydroxy-L-aspartic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group at the third carbon plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. Molecular targets include enzymes involved in amino acid metabolism and receptors that mediate cellular signaling pathways.

Comparaison Avec Des Composés Similaires

L-Aspartic Acid: The parent compound, lacking the hydroxyl group at the third carbon.

3-Amino-L-Aspartic Acid: A derivative where the hydroxyl group is replaced by an amino group.

3-Oxo-L-Aspartic Acid: An oxidized form of (3R)-3-hydroxy-L-aspartic acid.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of enzyme mechanisms.

Activité Biologique

(3R)-3-hydroxy-L-aspartic acid (3R-HYA) is an amino acid derivative recognized for its significant biological activities, particularly within the central nervous system (CNS). This compound, with the molecular formula C₄H₇NO₅ and a molecular weight of approximately 149.10 g/mol, features a hydroxyl group at the third carbon of the aspartic acid backbone, which influences its biological interactions and functions.

The biological activity of 3R-HYA is primarily attributed to its structural similarity to aspartate, a key neurotransmitter. This similarity allows 3R-HYA to modulate neurotransmission and influence excitatory signals in the CNS. The mechanism of action involves:

- Interaction with Glutamate Receptors : 3R-HYA acts as a competitive inhibitor of glutamate transporters, which are crucial for regulating excitatory neurotransmission. This inhibition can affect synaptic transmission and is particularly relevant in neurodegenerative diseases where glutamate dysregulation occurs.

- Neuroprotection and Neuroplasticity : Studies suggest that 3R-HYA may play a role in neuroprotection, potentially enhancing neuroplasticity by influencing signaling pathways associated with neuronal survival and growth.

Biological Activities

Research has identified several biological activities associated with 3R-HYA:

- Neurotransmission Modulation : By influencing glutamate receptors, 3R-HYA can enhance or modulate synaptic transmission, which is vital for cognitive functions.

- Potential Therapeutic Applications : Due to its neuroprotective properties, 3R-HYA is being explored for therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and key functions of compounds related to 3R-HYA:

| Compound | Structure Type | Key Functions | Unique Features |

|---|---|---|---|

| This compound | Hydroxylated Amino Acid | Neurotransmission modulation | Specific R configuration |

| L-Aspartic Acid | Non-Hydroxylated Amino Acid | Protein synthesis, neurotransmitter | Commonly found in proteins |

| D-Aspartic Acid | Non-Hydroxylated Amino Acid | Neurotransmitter | Different physiological effects |

| Serine | Hydroxylated Amino Acid | Protein synthesis, metabolism | Involved in phospholipid formation |

Case Studies and Research Findings

Several studies have investigated the effects of 3R-HYA on various biological systems:

- Neuroprotective Effects : In a study examining the neuroprotective role of 3R-HYA, researchers found that it could significantly reduce neuronal apoptosis induced by excitotoxicity in vitro. The compound was shown to enhance cell viability through modulation of glutamate receptor activity.

- Influence on Synaptic Transmission : Another study demonstrated that administration of 3R-HYA in animal models led to improved synaptic plasticity markers, indicating its potential role in enhancing learning and memory processes .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including enzymatic processes and chemical synthesis techniques. Its applications extend across multiple fields:

- Pharmaceuticals : Investigated for use in drugs targeting neurodegenerative diseases.

- Nutraceuticals : Potential inclusion in dietary supplements aimed at enhancing cognitive function.

Propriétés

Numéro CAS |

6532-76-9 |

|---|---|

Formule moléculaire |

C4H7NO5 |

Poids moléculaire |

149.10 g/mol |

Nom IUPAC |

(2S,3R)-2-amino-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |

Clé InChI |

YYLQUHNPNCGKJQ-NHYDCYSISA-N |

SMILES |

C(C(C(=O)O)O)(C(=O)O)N |

SMILES isomérique |

[C@H]([C@H](C(=O)O)O)(C(=O)O)N |

SMILES canonique |

C(C(C(=O)O)O)(C(=O)O)N |

Key on ui other cas no. |

7298-98-8 6532-76-9 |

Synonymes |

erythro-beta-Hydroxyasparticacid; (3R)-3-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-asparticacid; UNII-GDV0MSK2SG; Erythro-beta-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-aspartate; (2S,3R)-2-amino-3-hydroxybutanedioicacid; erythro-3-Hydroxy-Ls-asparticacid; Asparticacid,L-threo-beta-hydroxy-; (2S,3R)-2-amino-3-hydroxysuccinicacid; beta-Hydroxyasparticacid; (2S,3R)-2-amino-3-hydroxy-succinicacid; ASPARTICACID,3-HYDROXY-,(erythro)-; 6532-76-9; 1186-90-9; 7298-98-8; GDV0MSK2SG; AC1L23VS; (3R)-3-Hydroxyasparticacid; SCHEMBL336362; erythro-3-hydroxy-Ls-aspartate; CHEBI:17576; CTK4B0789; Erythro-b-hydroxy-l-asparticacid; ZINC901877 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.